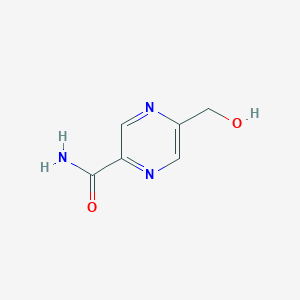
5-(Hydroxymethyl)pyrazinecarboxamide
Cat. No. B1499252
Key on ui cas rn:
412277-94-2
M. Wt: 153.14 g/mol
InChI Key: MHGKQVAVEDQFPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07160907B2
Procedure details


Pyrazinecarboxylic acid amide (0.492 g, 4 mmol) was suspended in methanol (8 ml), water (4 ml) and concentrated sulphuric acid (0.22 ml, 4 mmol), then iron (II) sulphate heptahydrate (0.334 g, 1.2 mmol) was added and the mixture degassed. To this was then added hydroxylamine-O-sulphonic acid (1.36 g, 12 mmol). After 6 h more sulphuric acid and iron (II) sulphate heptahydrate were added. After a further 1 h the mixture was adjusted to pH 7, evaporated, and the residue extracted with methanol. This solution was pre-absorbed onto silica then purified by chromatography, eluting with 0–10% ‘2 M ammonia in methanol’ in dichloromethane, to give the title compound as an off-white solid (0.102 g, 17%); NMR [(CD3)2SO] 4.72 (2H, d), 5.72 (1H, t), 7.79 (1H, br s), 8.22 (1H, br s), 8.73 (1H, d), and 9.09 (1H, d).



Name
iron (II) sulphate heptahydrate
Quantity
0.334 g
Type
catalyst
Reaction Step Two



Name
iron (II) sulphate heptahydrate
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four


Name
Yield
17%
Identifiers


|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]([NH2:9])=[O:8].[OH2:10].S(=O)(=O)(O)O.NOS(O)(=O)=O.[CH3:22]O>O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Fe+2]>[OH:10][CH2:22][C:5]1[N:4]=[CH:3][C:2]([C:7]([NH2:9])=[O:8])=[N:1][CH:6]=1 |f:5.6.7.8.9.10.11.12.13|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.492 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C=NC=C1)C(=O)N
|
Step Two
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0.22 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
iron (II) sulphate heptahydrate
|
|
Quantity
|
0.334 g
|
|
Type
|
catalyst
|
|
Smiles
|
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Fe+2]
|
Step Three
|
Name
|
|
|
Quantity
|
1.36 g
|
|
Type
|
reactant
|
|
Smiles
|
NOS(=O)(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
iron (II) sulphate heptahydrate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Fe+2]
|
Step Five
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture degassed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the residue extracted with methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This solution was pre-absorbed onto silica
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
then purified by chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 0–10% ‘2 M ammonia in methanol’ in dichloromethane
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC=1N=CC(=NC1)C(=O)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.102 g | |
| YIELD: PERCENTYIELD | 17% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
